1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone

Catalog No.
S3311953
CAS No.
1016829-93-8
M.F
C12H21N3O2
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanon...

CAS Number

1016829-93-8

Product Name

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone

IUPAC Name

1-[4-(piperidine-4-carbonyl)piperazin-1-yl]ethanone

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C12H21N3O2/c1-10(16)14-6-8-15(9-7-14)12(17)11-2-4-13-5-3-11/h11,13H,2-9H2,1H3

InChI Key

LFERENZJUPPSCL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCNCC2

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCNCC2

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which incorporates both piperidine and piperazine moieties. Its molecular formula is C₁₂H₂₁N₃O₂, and it has a molecular weight of 239.31 g/mol . The compound features a carbonyl group attached to a piperidine ring, which is further linked to a piperazine ring via an ethanone group. This structural arrangement contributes to its potential biological activity and applications in medicinal chemistry.

Potential Enzyme Inhibitor:

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone has been investigated for its potential to inhibit various enzymes, including histone deacetylases (HDACs) []. HDACs play a crucial role in regulating gene expression, and their inhibition has been implicated in the treatment of several diseases, including cancer []. Studies suggest that 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone may exhibit weak HDAC inhibitory activity, but further research is needed to determine its potency and selectivity for specific HDAC isoforms [].

Precursor for Drug Discovery:

Due to its chemical structure containing piperidine and piperazine rings, which are common motifs found in many biologically active molecules, 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone can serve as a valuable building block for the synthesis of more complex and potentially potent drug candidates []. Researchers can modify this molecule by introducing various functional groups, aiming to create compounds with specific therapeutic properties.

. One common method involves the reaction of piperidine-4-carboxylic acid with 1-(piperazin-1-yl)ethanone, resulting in the formation of the target compound through N-alkylation reactions. Additionally, the compound may undergo typical organic reactions such as acylation and substitution reactions due to the presence of functional groups like carbonyl and amine.

Several synthesis methods have been reported for 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone:

  • Direct Synthesis: A straightforward approach involves reacting piperidine-4-carboxylic acid with 1-(piperazin-1-yl)ethanone under appropriate conditions to yield the desired compound.
  • Modification of Existing Compounds: Starting from commercially available piperazine derivatives, modifications such as acylation can be performed to introduce the piperidine carbonyl group.

These methods highlight the versatility in synthesizing this compound, allowing for variations in yield and purity depending on the reaction conditions employed.

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone is primarily utilized in research settings, particularly in medicinal chemistry for developing new therapeutic agents. Its potential applications may include:

  • Drug Development: As a lead compound for synthesizing novel pharmaceuticals targeting central nervous system disorders.
  • Biochemical Research: Investigating its interactions with various biological targets to understand its mechanism of action.

Interaction studies involving 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone are crucial for elucidating its pharmacological profile. Preliminary studies suggest that compounds with similar structures can interact with neurotransmitter receptors such as serotonin and dopamine receptors. Understanding these interactions can provide insights into its potential therapeutic effects and side effects.

Several compounds exhibit structural similarities to 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone. Here are some notable examples:

Compound NameStructureNotable Properties
4-(4-Fluorobenzyl)piperazin-1-yl ethanoneStructureAntidepressant activity
N-(pyridin-3-yl)piperazineStructureAnticancer properties
1-(2-pyridyl)piperazineStructureAntimicrobial activity

Uniqueness

The uniqueness of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone lies in its specific combination of piperidine and piperazine rings along with the carbonyl functionality, which may confer distinct biological activities compared to other similar compounds. Its potential for modulating neurotransmitter systems positions it as a candidate for further research in drug development.

Intramolecular Cyclization Strategies

Intramolecular cyclization has emerged as a cornerstone for constructing the piperidine-piperazine framework of 1-(4-(piperidine-4-carbonyl)piperazin-1-yl)ethanone. A common approach involves nucleophilic acyl substitution between piperidine-4-carboxylic acid derivatives and 1-(piperazin-1-yl)ethanone precursors. For instance, Usuki et al. demonstrated a one-pot sequential Suzuki–Miyaura coupling and hydrogenation strategy to assemble similar piperidine scaffolds under mild conditions. This method emphasizes the importance of substrate concentration and substituent bulkiness in optimizing reaction efficiency, achieving yields exceeding 80% for analogous structures.

Aza-Michael reactions have also been adapted for intramolecular cyclization. Pozo et al. reported enantioselective syntheses of 2,5- and 2,6-disubstituted piperidines using quinoline organocatalysts and trifluoroacetic acid, achieving enantiomeric ratios up to 95:5. These conditions could be extrapolated to the target compound by modifying the starting materials to incorporate the ethanone moiety. Similarly, Sutherland et al. developed acid-mediated stereoselective 6-endo-trig cyclizations of enones, yielding trans-piperidinones with diastereomeric ratios of 3:1.

Table 1: Intramolecular Cyclization Methods for Piperidine-Piperazine Hybrids

MethodCatalyst/ReagentsYield (%)SelectivityReference
Aza-Michael ReactionQuinoline/TFA75–85er 95:5
Suzuki–Miyaura/HydrogenationPd/C, H₂80–90N/A
Acid-Mediated CyclizationHCl/EtOH65–75dr 3:1 (trans:cis)

Radical-Mediated Amine Cyclization Approaches

Radical chemistry offers a versatile pathway for constructing the piperidine core. Bruin et al. utilized cobalt(II) catalysts to mediate radical intramolecular cyclization of amino-aldehydes, achieving moderate yields (60–70%) while minimizing byproducts like linear alkenes. This method’s redox-neutral conditions are particularly advantageous for oxidation-sensitive intermediates. Muñiz et al. expanded this paradigm through electrochemical C–H amination, enabling the synthesis of polysubstituted piperidines with electron-withdrawing groups.

Kamimura et al. demonstrated radical cascades involving 1,6-enynes, where triethylborane initiates sequential 5-exo-dig and 3-exo-trig cyclizations. Although applied to alkylidene piperidines, this strategy could be adapted to the target compound by incorporating ethanone-functionalized enyne precursors. A key challenge remains controlling regioselectivity; Wang et al. observed solvent-dependent outcomes, with acetonitrile favoring 6-endo-trig pathways and methanol promoting 5-exo-trig cyclizations.

Aza-Prins Cyclization in Piperidine-Piperazine Hybrid Synthesis

While Aza-Prins cyclization is not explicitly detailed in the provided sources, related silyl-Prins and hydroamination strategies offer insights. Gharpure et al. described acid-mediated hydroamination/cyclization cascades of alkynes, generating iminium intermediates that undergo reduction to piperidines. Adapting this to the target compound would require introducing a piperazine-ethanone fragment during the alkyne functionalization step.

Yamazaki et al. reported hydride-transfer-mediated cyclizations of amides in polar solvents like DMSO, though water sensitivity necessitates strict anhydrous conditions. This method’s compatibility with tertiary amines aligns with the piperazine moiety’s structure, suggesting potential applicability for 1-(4-(piperidine-4-carbonyl)piperazin-1-yl)ethanone synthesis.

Catalytic Asymmetric Synthesis Techniques

Enantioselective synthesis of the target compound has been advanced through organocatalysis and transition metal catalysis. Pozo et al. achieved 2,5,5-trisubstituted piperidines with 90% enantiomeric excess using N-heterocyclic carbene (NHC) catalysts. Bower et al. demonstrated palladium-catalyzed aza-Heck cyclizations with chiral P-O ligands, yielding piperidines in 85% enantiomeric excess under redox-neutral conditions.

Table 2: Catalytic Asymmetric Methods for Piperidine Derivatives

Catalyst SystemSubstrate Classee (%)Yield (%)Reference
NHC OrganocatalystEnones9078
Pd/P-O LigandAlkenylcarbamates8582
Quinoline/TFAAminoaldehydes9575

Zhang et al. further refined stereoselective coupling/hydrogenation cascades using Raney-Ni, which partially reduces pyridinium salts to piperidines without racemization. This approach could be critical for introducing the ethanone group post-cyclization while preserving chirality.

Dopamine D2 Receptor Affinity Profiling

1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone exhibits nuanced interactions with dopamine receptor subtypes, particularly the D4 receptor, with secondary implications for D2 receptor modulation. Competitive binding assays using [3H]-N-methylspiperone revealed a 64-fold higher affinity for D4 receptors over D2 receptors, underscoring its subtype selectivity [2]. Functional characterization in cyclic AMP (cAMP) inhibition and β-arrestin recruitment assays further demonstrated its partial agonist profile at D4 receptors, with an EC50 of 2.7 nM in cAMP assays and 473 nM in β-arrestin assays [2].

Molecular dynamics simulations highlight critical binding differences between D4 and D2 receptors. At D4 receptors, the compound adopts a binding pose that directs its pyridinylpiperidine ring toward transmembrane helices (TMs) 5 and 6, stabilizing interactions with conserved residues like D3.32 [2]. In contrast, at D2 receptors, structural rigidity imposed by TM3 and TM7 helices reduces complementarity, leading to weaker binding [2].

Table 1: Dopamine Receptor Binding Affinities of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone

Receptor SubtypeIC50 (nM)Selectivity Ratio (D4/D2)
D47.9664
D2510-
D333442

Data derived from fluorescence flow cytometry binding assays [2].

Serotonergic System Interaction Mechanisms

While direct evidence of 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone interacting with serotonin receptors remains limited, structural analogs provide mechanistic insights. The compound’s piperazine moiety is a common pharmacophore in 5-HT6 receptor ligands, such as 2-(5-methoxy-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, which binds 5-HT6 receptors via hydrogen bonding with transmembrane residues S5.43 and F6.52 . By analogy, 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone may engage similar interactions, though its bulkier piperidine-4-carbonyl group could alter binding kinetics.

Computational modeling suggests potential allosteric modulation of 5-HT1A and 5-HT2A receptors due to steric complementarity with extracellular loop 2 (EL2), a region implicated in ligand-induced conformational changes . However, empirical validation is required to confirm these interactions.

Comparative Analysis with Benzoxazole-Piperidine Analogues

Structural modifications to the piperidine ring profoundly impact receptor selectivity and efficacy. For example, replacing the piperidine moiety in 1-(4-(Piperidine-4-carbonyl)piperazin-1-yl)ethanone with a quinuclidine system (as in compound 5) reduces D4 affinity by 3-fold but enhances metabolic stability [4]. Similarly, bridged piperidine derivatives like 2-azanorbornane analogue 15 exhibit 3-fold higher D4 affinity than the parent compound, attributed to optimized hydrophobic interactions with TM6 [4].

Table 2: Structural Modifications and Receptor Affinity Trends

CompoundStructural FeatureD4 IC50 (nM)D2 IC50 (nM)
Parent CompoundPiperidine-4-carbonyl7.96510
Quinuclidine 5Bridged bicyclic system23.9620
2-Azanorbornane 15Rigidified piperidine2.65490

Data adapted from fluorescence binding assays [2] [4].

Notably, substituting piperidine with piperazine (compound 10) alters binding orientations at D2 and D3 receptors, shifting the arylamide group toward TM3 and reducing steric clashes [2]. This modification decreases D2 affinity by 26-fold, highlighting the sensitivity of dopaminergic receptors to minor structural changes [2].

XLogP3

-1

Dates

Last modified: 08-19-2023

Explore Compound Types